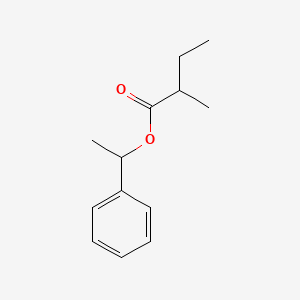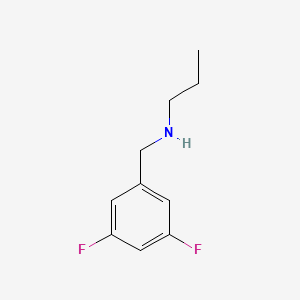
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane is an organosilicon compound that features selenium atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane typically involves the reaction of tetramethyldisiloxane with selenium compounds under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can regenerate the original selenide compound.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Chemistry: It serves as a reagent in various chemical reactions, particularly those involving selenium chemistry.
Biology and Medicine: Research is ongoing into the potential biological activities of selenium-containing compounds, including their antioxidant properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane exerts its effects is primarily related to the chemical reactivity of the selenium atoms within its structure. Selenium can participate in redox reactions, which can influence various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,3,7,7-Tetramethyl-1,2,5-trithiepane: This compound contains sulfur atoms instead of selenium and has similar structural features.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: This compound features silicon atoms and is known for its stability and unique properties.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and potential biological activities compared to similar compounds containing sulfur or silicon
Propiedades
Número CAS |
920513-66-2 |
|---|---|
Fórmula molecular |
C8H20Se2Si2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3,3,7,7-tetramethyl-1,5,3,7-diselenadisilocane |
InChI |
InChI=1S/C8H20Se2Si2/c1-11(2)5-9-7-12(3,4)8-10-6-11/h5-8H2,1-4H3 |
Clave InChI |
LEPXPEPYJISXDD-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Se]C[Si](C[Se]C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)


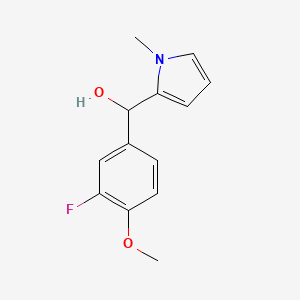
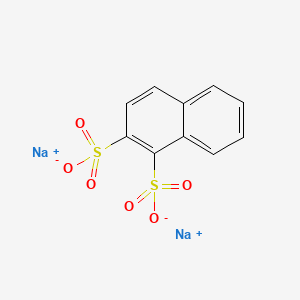
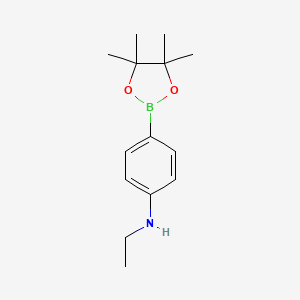
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
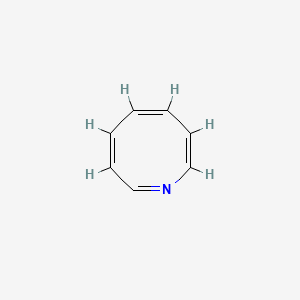
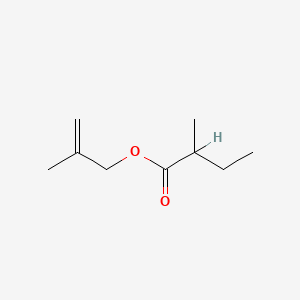
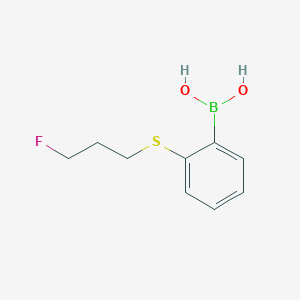
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
